REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]2[NH:10][CH:9]=[C:8]([C:11]([O:13]CC)=[O:12])[C:7](=[O:16])[N:6]2[CH:17]=1)[CH3:2].[OH-].[Na+]>CO>[CH2:1]([C:3]1[CH:4]=[C:5]2[NH:10][CH:9]=[C:8]([C:11]([OH:13])=[O:12])[C:7](=[O:16])[N:6]2[CH:17]=1)[CH3:2] |f:1.2|
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Name
|
|
Quantity
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0.63 g
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Type
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reactant
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Smiles
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C(C)C=1C=C2N(C(C(=CN2)C(=O)OCC)=O)C1
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Name
|
|
Quantity
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13.56 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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8 mL
|
Type
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solvent
|
Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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methanol was removed in vacuo
|
Type
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TEMPERATURE
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Details
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The aqueous solution was cooled to 0° C.
|
Type
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ADDITION
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Details
|
concentrated HCl was slowly added until a precipitate
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Type
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CUSTOM
|
Details
|
formed (pH 4)
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Type
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FILTRATION
|
Details
|
The precipitate was filtered
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Type
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WASH
|
Details
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washed with water
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C2N(C(C(=CN2)C(=O)O)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |